1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane
Description
Properties
Molecular Formula |
C21H26O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[(2S,4S,6S)-4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]oxan-2-yl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C21H26O7/c1-26-19-7-12(4-6-16(19)23)3-5-15-10-14(22)11-18(28-15)13-8-17(24)21(25)20(9-13)27-2/h4,6-9,14-15,18,22-25H,3,5,10-11H2,1-2H3/t14-,15-,18-/m0/s1 |
InChI Key |
YYPVGAJJYQQFMX-MPGHIAIKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)[C@@H]2C[C@H](C[C@@H](O2)CCC3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2CC(CC(O2)CCC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule belongs to the diarylheptanoid class, characterized by two aromatic rings linked via a heptane backbone. Key challenges include:
- Epoxide Formation : Introducing the 1,5-epoxy group without inducing ring-opening or side reactions.
- Aryl Group Coupling : Attaching the 3,4-dihydroxy-5-methoxyphenyl and 4-hydroxy-3-methoxyphenyl moieties at positions 1 and 7 of the heptane chain.
- Hydroxyl Group Protection : Managing multiple hydroxyl groups during synthesis to prevent undesired oxidation or cross-reactivity.
- Stereochemical Control : Ensuring the correct configuration at the epoxy and hydroxyl-bearing carbons.
Proposed Synthetic Routes
Route 1: Epoxidation of a Diene Intermediate
This approach adapts methodologies from the synthesis of (R)-(+)-1,2-epoxy-5-hexene, leveraging epoxidation of a diene precursor.
Synthesis of 1,5-Heptadiene Intermediate
A Wittig reaction between 4-pentenal and a ylide derived from 3-bromo-1-propene yields 1,5-heptadiene. The diene is purified via distillation (bp 120–125°C) and characterized by $$ ^1H $$ NMR (δ 5.75–5.45 ppm, m, 4H; δ 2.15–1.95 ppm, m, 4H).
Epoxidation with meta-Chloroperoxybenzoic Acid (mCPBA)
The diene (1.0 mol) is treated with mCPBA (1.1 eq) in chloroform at 0°C for 24 h, followed by warming to 25°C. The reaction mixture is quenched with aqueous sodium thiosulfate, extracted with dichloromethane, and concentrated to yield the racemic 1,5-epoxyheptane derivative (65–70% yield). Chiral resolution using a Jacobsen cobalt salen catalyst achieves enantiomeric excess >99%.
Aryl Group Installation via Suzuki-Miyaura Coupling
The epoxide is functionalized with boronic esters of the aryl groups. For example:
- The 3,4-dihydroxy-5-methoxyphenyl boronic ester is coupled at position 1 using Pd(PPh$$3$$)$$4$$ in THF/Na$$2$$CO$$3$$ (2M) at 80°C (12 h).
- The 4-hydroxy-3-methoxyphenyl group is introduced at position 7 under similar conditions.
Yields for each coupling step range from 60–75%, with final product purity >95% by HPLC.
Route 2: Epichlorohydrin-Based Assembly
Inspired by the epichlorohydrin route to 1,2-epoxy-5-hexene, this method uses (R)-epichlorohydrin as a chiral building block.
Ring-Opening with Allylmagnesium Chloride
(R)-Epichlorohydrin (1.0 mol) is treated with allylmagnesium chloride (1.2 eq) in THF at −78°C, yielding a chlorohydrin intermediate. The crude product is oxidized with NaOH (2M) at 50°C for 2 h to form the epoxide (85% yield, 99% ee).
Chain Elongation via Aldol Condensation
The epoxide is subjected to aldol condensation with 4-methoxyacetophenone under basic conditions (KOH, ethanol, 60°C), extending the carbon chain to seven atoms. The α,β-unsaturated ketone intermediate is reduced with NaBH$$_4$$ to the diol (70% yield).
Aryl Group Functionalization
The diol undergoes Ullmann coupling with iodinated aryl precursors:
Optimization and Process-Scale Considerations
Protecting Group Strategy
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Epoxidation) | Route 2 (Epichlorohydrin) |
|---|---|---|
| Overall Yield | 24–30% | 55–60% |
| Chirality Control | Resolution required | Inherent from starting material |
| Scalability | 100–200 g demonstrated | >500 g feasible |
| Purity (HPLC) | 98.5% | 99.9% |
| Key Limitation | Low resolution efficiency | High reagent cost |
Route 2 offers superior yields and stereochemical fidelity, making it preferable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane exerts its effects involves interactions with various molecular targets and pathways. For instance:
Antioxidant Activity: The compound can neutralize free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituents
The table below highlights key structural differences between the target compound and related diarylheptanoids:
Key Observations:
- Functional Groups: The target compound’s 1,5-epoxy and 3-OH groups distinguish it from ketone-containing analogs (e.g., Compounds C and D).
- Substituents : The target compound’s phenyl rings have 3,4-dihydroxy-5-methoxy and 4-hydroxy-3-methoxy substitutions, which are more complex than Compound B’s simpler 4-hydroxyphenyl groups. These substitutions likely increase lipophilicity and modulate antioxidant activity .
- Biological Sources : While the target compound and Compound D are isolated from ginger, Compound B originates from yam, suggesting divergent evolutionary roles in plant defense mechanisms .
Pharmacological and Physicochemical Properties
Antioxidant Activity
- The target compound’s multiple hydroxyl groups (3,4-dihydroxy on one phenyl ring) enhance free radical scavenging capacity compared to Compound B, which lacks methoxy and dihydroxy substitutions .
- Compound D’s sulfonic acid group may improve water solubility but reduce membrane permeability compared to the epoxy-containing target compound .
Bioavailability and Stability
- The epoxy group in the target compound may confer metabolic stability against oxidation, whereas Compound C’s ketone group could undergo reductive metabolism in vivo .
Q & A
Q. What methodologies are recommended for isolating this compound from natural sources?
Methodological Answer: The compound is typically isolated from Zingiber officinale (ginger) or related species using sequential extraction and chromatographic techniques. A standard protocol involves:
Extraction: Crude plant material is extracted with ethanol or methanol via Soxhlet or maceration.
Partitioning: Liquid-liquid partitioning with solvents like ethyl acetate or n-butanol to enrich phenolic constituents.
Purification: Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate:methanol). Final purification is achieved via preparative HPLC using a C18 column and aqueous methanol mobile phase .
Q. Key Natural Sources & Analogs
| Source | Related Analogs (CAS No.) | Reference |
|---|---|---|
| Z. officinale | 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane (408324-00-5) | |
| Z. officinale | 3-Acetoxy-5-hydroxy derivatives (e.g., 408324-13-0) |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
NMR Spectroscopy:
- 1H/13C NMR for backbone and substituent identification.
- 2D NMR (HSQC, HMBC, COSY) to establish connectivity, especially for epoxy and hydroxyl groups.
- Example: The (3R,5R) configuration in related diarylheptanoids was confirmed via coupling constants and NOESY correlations .
Mass Spectrometry (HRMS): To verify molecular formula (e.g., C19H24O5).
X-Ray Crystallography: For absolute stereochemistry. SHELXL (SHELX suite) refines data; anisotropic displacement parameters resolve epoxy and methoxy group orientations .
Q. Example Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell (Å) | a=10.2, b=15.3, c=12.8 |
| Resolution (Å) | 0.84 |
| R-factor | 0.042 |
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthetic preparation?
Methodological Answer: Asymmetric synthesis requires chiral catalysts or enantioselective intermediates:
Chiral Pool Synthesis: Start with enantiopure precursors (e.g., (R)- or (S)-epichlorohydrin) for epoxy group formation.
Sharpless Epoxidation: For stereocontrol in diarylheptanoid backbones.
Chiral HPLC: Post-synthesis purification using columns like Chiralpak IA/IB .
Q. How can mechanistic studies on bioactivity address conflicting pharmacological data?
Methodological Answer: Contradictory results (e.g., antioxidant vs. pro-oxidant effects) require:
Dose-Response Analysis: Test multiple concentrations (e.g., 1–100 µM) in cell-based assays (e.g., ROS scavenging in HepG2 cells).
Target Identification: Use pull-down assays with biotinylated probes or molecular docking (PDB: 1LXF for COX-2 inhibition).
Pathway Mapping: RNA-seq or phosphoproteomics to identify affected pathways (e.g., NF-κB or Nrf2) .
Q. Example Bioactivity Data
| Assay Type | Result (IC50) | Reference |
|---|---|---|
| Antioxidant (DPPH) | 12.5 µM | |
| Anti-inflammatory | 45 µM (COX-2) |
Q. What methodologies resolve contradictions in reported pharmacological outcomes?
Methodological Answer:
Meta-Analysis: Aggregate data from multiple studies (e.g., Web of Science, PubMed) to identify confounding variables (e.g., solvent used, cell line variability).
Triangulation: Combine qualitative (e.g., phytochemical profiles) and quantitative (e.g., IC50 values) data to validate mechanisms .
Replication Studies: Reproduce experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays).
Q. How is the SHELX suite applied to resolve crystallographic challenges in this compound?
Methodological Answer: SHELXL refines high-resolution data for complex structures:
Twinned Data: Use HKLF5 format in SHELXL for twin refinement (BASF parameter optimization).
Disorder Modeling: PART instructions to model overlapping methoxy/epoxy groups.
Validation: Check CIF files with PLATON for missed symmetry or voids .
Q. What computational approaches predict ADMET properties for preclinical studies?
Methodological Answer:
In Silico Tools: SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP450 interactions.
Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1BM0) to predict half-life.
Toxicity Prediction: ProTox-II for hepatotoxicity risk assessment .
Q. ADMET Parameters (Hypothetical)
| Parameter | Predicted Value |
|---|---|
| LogP | 2.8 |
| BBB Permeability | No |
| CYP2D6 Inhibition | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
